Phenylsilatrane Phenylsilatrane Phenylsilatrane is a solid. (EPA, 1998)
Brand Name: Vulcanchem
CAS No.: 2097-19-0
VCID: VC1665082
InChI: InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2
SMILES: C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3
Molecular Formula: C12H17NO3Si
Molecular Weight: 251.35 g/mol

Phenylsilatrane

CAS No.: 2097-19-0

Cat. No.: VC1665082

Molecular Formula: C12H17NO3Si

Molecular Weight: 251.35 g/mol

* For research use only. Not for human or veterinary use.

Phenylsilatrane - 2097-19-0

Specification

CAS No. 2097-19-0
Molecular Formula C12H17NO3Si
Molecular Weight 251.35 g/mol
IUPAC Name 1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Standard InChI InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2
Standard InChI Key IJOIPPSHQCEBDH-UHFFFAOYSA-N
SMILES C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3
Canonical SMILES C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3
Melting Point 207-208 °C

Introduction

Chemical Structure and Properties

Phenylsilatrane possesses a tricyclic, rigid cage structure that gives it unique chemical properties. The structural framework includes:

  • A pentacoordinate silicon atom at the center of the molecule

  • Three oxygen atoms forming bridges within the cage structure

  • A nitrogen atom that forms a transannular (across the cage) dative bond with the silicon center

  • A phenyl group directly connected to the silicon atom

This distinctive cage-like architecture results from the C3 symmetry of the trialkoxysilyl moiety, where all three alkoxyalkyl arms connect to a nitrogen atom, which in turn coordinates to the silicon center . The hypervalent nature of the silicon atom and significant steric hindrance make the silatrane cage resistant to nucleophilic substitution. As a result, hydrolysis and transesterification processes occur extremely slowly under neutral pH and ambient temperature conditions due to strong chelating effects .

Physical Properties

Phenylsilatrane exists as a solid at room temperature, typically appearing as prisms or needles when crystallized from various solvents . Its key physical properties are summarized in Table 1.

Table 1: Physical Properties of Phenylsilatrane

PropertyValueReference
Molecular Weight251.35-251.39 g/mol
Physical StateSolid
AppearancePrisms or needles from acetone; crystals from chloroform
Melting Point207-209°C
Boiling Point284.1°C at 760 mmHg
Density1.18 g/cm³
Flash Point125.6°C
Solubility in Water0.078-0.087 mg/ml

The experimental solubility of phenylsilatrane has been determined using multiple methodologies. According to studies, the nephelometer-determined solubility is 0.078 mg/ml, while UV-Vis spectroscopy measurements indicate a solubility of 0.087 mg/ml . This relatively low water solubility is consistent with its organosilicon nature.

Synthesis Methods

Several synthetic routes have been developed for the preparation of phenylsilatrane. The compound can be synthesized through various methods, with the most common approach involving the reaction between appropriate silane precursors and triethanolamine .

Conventional Synthesis

A traditional synthesis pathway involves the reaction of phenylsilane derivatives with triethanolamine:

  • Starting materials: Silane, tri-2-furanylphenyl- (CAS: 3294-64-2) and Triethanolamine (CAS: 102-71-6)

  • Reaction conditions: The reaction is typically conducted with potassium hydroxide as a catalyst in ethanol or N,N-dimethylformamide at 80°C for approximately 1 hour

  • Yield: Approximately 95% of phenylsilatrane can be obtained through this method

Modern Synthetic Approaches

Recent advancements in silatrane synthesis have introduced solvent-free and more efficient methods. According to research published in ACS Sustainable Chemistry & Engineering, organocatalytic approaches using amidine derivatives efficiently catalyze the conversion of trialkoxysilanes into organosilatranes . This method:

  • Eliminates the need for solvents

  • Utilizes catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Provides excellent yields

  • Aligns with green chemistry principles

The development of such environmentally friendly synthesis routes has significantly improved the accessibility of phenylsilatrane and related compounds for research purposes.

Biological Activity and Toxicology

Phenylsilatrane exhibits significant biological activity, most notably its high toxicity. It has been extensively studied for its neurotoxic effects and potential applications in various biological contexts.

Toxicological Profile

Phenylsilatrane is known for its considerable toxicity, particularly in rodents. Its toxic effects stem from its ability to inhibit GABA-gated chloride channels in the brain, specifically at the TBPS binding site. This inhibition creates an imbalance in neurotransmitter activity, which can result in seizures and other neurological symptoms.

Table 2: Toxicity Parameters of Phenylsilatrane

ParameterValueReference
PAC-1 (Protective Action Criteria)0.091 / 0.0089
PAC-21.0 / 0.097
PAC-36.0 / 0.58
Hazard Class6.1(a)
Packing GroupI
RIDADR2811

The compound has been used as a rodenticide due to its high toxicity in mice. In humans, high exposure to phenylsilatrane can trigger seizures, making it a compound that requires careful handling and safety precautions.

Structure-Activity Relationship

Research has revealed interesting structure-activity relationships within the silatrane family. Studies indicate that the direct attachment of a phenyl group to the silicon atom is crucial for the high toxicity of phenylsilatrane. Modifications to this structure can dramatically alter the compound's toxicological profile:

  • Separating the phenyl group from the silatrane system by a methylene group (creating 1-benzylsilatrane) virtually eliminates toxicity

  • Introducing an oxygen atom into the Si-C6H5 bond (forming 1-aryloxysilatranes) reduces toxicity by several powers of ten

  • Related compounds like 1-cyclohexylsilatrane and 1-hydrosilatrane (silatrane itself) exhibit significantly lower toxicity

This structure-toxicity relationship provides valuable insights for the development of silatrane derivatives with modified biological activities.

Research Applications and Findings

Phenylsilatrane has been the subject of various research initiatives spanning multiple scientific disciplines. Its unique structural and biological properties have enabled diverse applications and findings.

Pharmaceutical Research

The compound and its derivatives have been investigated for potential pharmaceutical applications:

  • Studies have explored silatranes as potential precursors for drug development

  • Modified silatranes have shown antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties

  • Specific derivatives such as 1-(alkylamino)silatranes have demonstrated marked antitumor activity

Materials Science Applications

The unique structural properties of phenylsilatrane make it valuable in materials science:

  • Used as building blocks for more complex organosilicon compounds

  • Precursors for advanced polymer materials

  • Investigated as silicon-based catalysts

  • Applied as optical probes due to their distinctive electronic properties

Derivatives and Related Compounds

Numerous phenylsilatrane derivatives and related compounds have been synthesized and studied for their properties and applications.

Functionalized Derivatives

Researchers have developed phenylsilatrane analogs containing various functional groups to expand their utility:

  • Reactive amino, bromo, boronic ester, and alkynyl functional groups have been incorporated for coupling reactions

  • Pinacol boronic ester and ethynyl analogs have been synthesized from 4-bromophenylsilatrane via palladium-catalyzed reactions

  • The silatrane functional group remains stable during palladium catalysis procedures and silica-gel purification, making these molecules amenable to further synthetic manipulation

Bioactive Derivatives

Recent research has focused on developing silatrane derivatives with enhanced biological activities:

  • Derivatives incorporating 5-nitrosalicylaldimine motifs have shown increased bio- and muco-adhesiveness, potentially optimizing therapeutic effects through increased drug permeation and residence time in tumor locations

  • These compounds have demonstrated antimicrobial activity against several fungi and bacterial species

  • Molecular docking computations have revealed their potential in the development of new drugs for combined therapy, including potential applications against COVID-19 protease

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